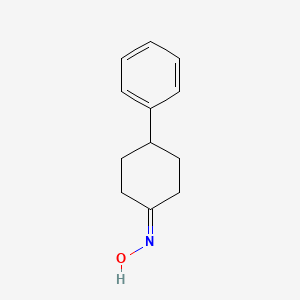

4-Phenylcyclohexanone oxime

Overview

Description

4-Phenylcyclohexanone oxime is a cyclohexanone derivative featuring a phenyl substituent at the 4-position and an oxime functional group. It serves as a versatile intermediate in organic synthesis, particularly in studies involving oxime cleavage and derivatization. Its reactivity has been explored in reductive cleavage reactions under mild conditions, where acyl derivatives (e.g., O-pivaloyl oximes) are cleaved efficiently in the presence of TMSCl and sodium iodide . Structural analyses, including X-ray crystallography, confirm its chair conformation and substituent positioning, which influence its chemical behavior .

Preparation Methods

Preparation Methods of 4-Phenylcyclohexanone Oxime

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 4-phenylcyclohexanone with hydroxylamine or its derivatives. Below are detailed methodologies for its preparation:

Reaction with Hydroxylamine Hydrochloride

One common method for synthesizing this compound involves the following steps:

Reagents :

- 4-Phenylcyclohexanone

- Hydroxylamine hydrochloride

- Sodium acetate (as a base)

-

- Dissolve hydroxylamine hydrochloride in water.

- Add sodium acetate to create a basic environment.

- Introduce 4-phenylcyclohexanone to the mixture and heat gently.

- Stir the reaction mixture for several hours until completion.

Yield : This method typically yields moderate to high quantities of oxime, depending on reaction conditions such as temperature and time.

Reductive Acylation Method

Another approach involves a reductive acylation process, which can be particularly useful for converting oximes into carbonyl compounds:

Reagents :

- Pivalate ester of the oxime

- Iron powder

- Trimethylsilyl chloride

- Glacial acetic acid (as a catalyst)

-

- Mix the pivalate ester of the oxime with iron powder in tetrahydrofuran (THF).

- Add glacial acetic acid and trimethylsilyl chloride.

- Stir at room temperature for about 30 minutes.

- After completion, dilute with water and stir to effect imine hydrolysis.

Yield : This method has shown promising results, achieving yields greater than 60% under optimized conditions.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for this compound, highlighting key parameters such as reagents used, conditions, and typical yields.

| Method | Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Hydroxylamine Reaction | Hydroxylamine hydrochloride, sodium acetate | Mild heating | Moderate to High |

| Reductive Acylation | Pivalate ester, iron powder, TMSCl, acetic acid | Room temperature | >60% |

Research Findings on Oxime Conversions

Recent studies have explored various methodologies for converting ketoximes to corresponding carbonyl compounds. Notably:

The use of iron powder in conjunction with catalytic amounts of trimethylsilyl chloride has been highlighted as an effective strategy for achieving high yields while maintaining mild reaction conditions.

The reaction's reproducibility can be influenced by the cleanliness of glassware used in the experiments; traces of acids can significantly enhance reaction outcomes.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-phenylcyclohexanone oxime is as an intermediate in organic synthesis. It serves as a precursor for various chemical transformations, including:

- Reduction Reactions : The oxime group can be reduced to yield amines, which are valuable in pharmaceutical synthesis.

- Beckmann Rearrangement : This compound can undergo Beckmann rearrangement to form corresponding amides, showcasing its versatility in synthetic pathways.

Table 1: Comparison of Oxime Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexanone oxime | Simple ketoxime | Lacks phenyl substitution |

| Acetophenone oxime | Aromatic ketoxime | Contains an acetophenone moiety |

| Benzophenone oxime | Diketoxime | Contains two carbonyl groups |

| 2-Phenylcyclohexanone oxime | Substituted cyclohexanone | Contains a second phenyl group |

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its interaction with biological targets. Research indicates that it primarily targets acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. The compound shows promise in reactivating AChE, which can be beneficial in conditions such as nerve agent poisoning or certain neurodegenerative diseases.

Case Study: Analgesic Properties

A study highlighted the derivatization of this compound leading to compounds that act as nociceptin/orphanin FQ peptide receptor agonists. These derivatives exhibited significant efficacy in preclinical models for pain management, suggesting that modifications of this compound could lead to novel analgesics .

Material Science

In material science, this compound is utilized in the preparation of polymers and other materials with specific properties. Its ability to participate in various chemical reactions makes it a valuable building block for creating advanced materials with tailored functionalities.

Potential Biological Activities

While specific biological activities of this compound are not extensively documented, related compounds often exhibit antimicrobial and anti-inflammatory properties. Future research may uncover therapeutic applications for this compound based on its structural similarities with other bioactive molecules .

Mechanism of Action

The mechanism of action of 4-Phenylcyclohexanone oxime in chemical reactions involves the nucleophilic attack of the oxime nitrogen on electrophilic centers, leading to the formation of new bonds. In the Beckmann rearrangement, the oxime oxygen is protonated, making it a better leaving group, and facilitating the migration of the phenyl group to form an amide.

Comparison with Similar Compounds

Comparison with Structurally Similar Oximes

4-Methoxyacetophenone Oxime

- Structure: C9H11NO2, featuring a methoxy group at the 4-position of the acetophenone backbone.

- Key Differences: The methoxy group introduces electron-donating effects, enhancing resonance stabilization compared to the phenyl group in 4-phenylcyclohexanone oxime. Applications: Used in coordination chemistry and as a precursor for pharmaceutical intermediates (e.g., EP/BP reference standards) .

- Physical Properties : Purity ≥97%, solid form with a molecular weight of 165.19 g/mol .

Cyclohexanone Oxime

- Structure: C6H11NO, a simpler analog lacking aromatic substituents.

- Key Differences: Lower molecular weight (113.16 g/mol) and higher industrial relevance, being a key intermediate in caprolactam production (precursor for nylon-6) . Reduced lipophilicity compared to this compound, limiting its use in biological applications.

Olesoxime (TRO19622)

- Structure: C27H45NO, a cholesterol-like oxime with a syn/anti-isomeric oxime group at the 3-position.

- Key Differences: Significantly higher molecular weight (399.65 g/mol) and lipophilicity, enabling blood-brain barrier penetration for neurodegenerative disease therapeutics . Stable crystalline form (>36 months shelf life), contrasting with the labile nature of this compound derivatives .

2-Hexanone Oxime

- Structure: C6H13NO, an aliphatic oxime.

- Key Differences :

Structural and Functional Impact of Substituents

Electronic Effects

- This compound: The phenyl group provides electron-withdrawing effects, stabilizing intermediates during cleavage reactions .

- 4-Methoxyacetophenone Oxime: Methoxy groups enhance electron density, altering reaction kinetics in nucleophilic substitutions .

Conformational Analysis

- X-ray studies on 4-phenylcyclohexanone derivatives reveal axial positioning of substituents (e.g., CF3) in chair conformations, critical for stereochemical outcomes .

- Substituent bulkiness (e.g., trimethoxyphenyl in cytotoxic derivatives) increases melting points (e.g., 183°C for compound 9 vs. 81°C for compound 8) .

Cleavage Reactions

- This compound: Undergoes efficient pivalate cleavage with TMSCl/NaI, forming carbonyl compounds. Deacetylation side reactions are noted in its derivatives .

- Cyclohexanone Oxime: Industrially cleaved via Beckmann rearrangement to caprolactam, requiring harsh acidic conditions .

Biological Activity

4-Phenylcyclohexanone oxime (CAS number 4500-20-3) is an organic compound characterized by a phenyl group attached to a cyclohexanone structure, with an oxime functional group (-C=N-OH). While its specific biological activities are not extensively documented, the structural characteristics suggest potential biological relevance. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

This compound can be synthesized through various methods, primarily involving the reaction of 4-phenylcyclohexanone with hydroxylamine or its hydrochloride salt. The synthesis can be characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and structure .

- Enzyme Interaction : Similar compounds have shown interactions with various enzymes and receptors that play crucial roles in cellular processes. For instance, some oximes have been reported to reactivate acetylcholinesterase, an enzyme critical for neurotransmission .

- Cellular Effects : The presence of the oxime functional group allows for intermolecular interactions that can influence cell signaling pathways, potentially leading to inhibition of cell growth or induction of apoptosis in cancer cells .

- Biochemical Pathways : Compounds structurally related to this compound have been shown to affect biochemical pathways involved in inflammation and cellular proliferation .

Potential Therapeutic Applications

The potential therapeutic applications of this compound can be inferred from studies on similar compounds:

- Antimicrobial Activity : Some oximes exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against certain pathogens.

- Anti-inflammatory Effects : Given that many oximes are known to modulate inflammatory responses, further research may reveal anti-inflammatory properties for this compound.

- Anticancer Properties : Research indicates that structurally similar compounds can inhibit cancer cell growth. Thus, this compound warrants investigation for potential anticancer effects .

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, several related studies provide insights into its potential:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-phenylcyclohexanone oxime, and how can reaction conditions be optimized?

- Methodology : The oxime is typically synthesized via condensation of 4-phenylcyclohexanone with hydroxylamine hydrochloride in ethanol under acidic catalysis (e.g., Amberlyst resin). Reaction optimization involves varying temperature (40–80°C), stoichiometric ratios of reactants, and catalyst loading. Kinetic studies using HPLC or GC-MS can track intermediate formation and purity .

- Key Considerations : Ensure inert atmosphere to prevent ketone oxidation. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted hydroxylamine or by-products.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Techniques :

- NMR : H and C NMR confirm regiochemistry and detect syn/anti isomerism in the oxime group.

- X-ray Crystallography : Resolves spatial configuration and hydrogen-bonding networks in the solid state.

- Chiral GC or HPLC : Differentiates enantiomers if asymmetric synthesis is employed, using columns like CP Chiralsil Dex CB .

- Data Interpretation : Compare spectral data with computational models (e.g., DFT calculations) to validate assignments .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- Stability Tests :

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures.

- Photochemical Degradation : Expose to UV light and monitor via UV-Vis spectroscopy for absorbance shifts.

- pH Sensitivity : Test solubility and stability in acidic/basic buffers (e.g., 0.1M HCl vs. NaOH) using LC-MS to detect hydrolysis products .

- Recommendations : Store in amber vials at –20°C under anhydrous conditions to minimize degradation.

Advanced Research Questions

Q. How does the 4-phenyl substituent influence the reactivity of cyclohexanone oxime in catalytic transformations?

- Mechanistic Insights :

- The phenyl group enhances steric bulk, affecting transition states in reactions like Beckmann rearrangement (e.g., favoring specific lactam products).

- Electronic effects (e.g., conjugation with the oxime group) alter nucleophilicity, impacting rates of nucleophilic additions or oxidations .

- Experimental Design : Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates.

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound hydrolysis?

- Case Study : Discrepancies in acid-catalyzed hydrolysis rates may arise from:

- Solvent Effects : Compare polar (e.g., water) vs. aprotic solvents (e.g., DMF) using kinetic isotopic labeling ( vs. ).

- Catalyst Heterogeneity : Evaluate immobilized vs. homogeneous catalysts (e.g., Amberlyst vs. H2SO4) via turnover frequency (TOF) calculations .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate dominant variables (temperature, pH, catalyst loading).

Q. How can enantioselectivity be achieved in asymmetric syntheses involving this compound?

- Approaches :

- Chiral Auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to induce stereocontrol during oxime formation.

- Biocatalysis : Screen flavoprotein monooxygenases (e.g., from Pseudomonas spp.) for enantioselective oxidation or reduction .

Q. What analytical methods are most effective for quantifying trace impurities in this compound?

- Advanced Techniques :

- LC-MS/MS : Detects sub-ppm levels of by-products (e.g., phenylcyclohexanol) using MRM transitions.

- Headspace GC : Identifies volatile degradation products (e.g., cyclohexanone) with SPME fiber trapping .

- Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD/LOQ, and recovery rates (95–105%).

Q. Data Analysis & Experimental Design

Q. How should researchers design kinetic studies for this compound reactions?

- Protocol :

- Rate Law Determination : Use initial rates method with varying [substrate] and [catalyst].

- Arrhenius Analysis : Perform reactions at 3+ temperatures (e.g., 25°C, 40°C, 60°C) to calculate .

Q. What statistical frameworks are recommended for analyzing contradictory catalytic data in oxime chemistry?

- Solutions :

- Error Propagation Analysis : Quantify uncertainties in TOF, yield, and selectivity using Monte Carlo simulations.

- Bayesian Inference : Update prior models (e.g., catalyst deactivation rates) with new experimental data .

- Reporting : Include 95% confidence intervals and effect sizes in publications to enhance reproducibility.

Q. Tables for Key Data

Table 1 : Stability of this compound Under Stress Conditions

Table 2 : Box-Behnken Design Parameters for Hydrolysis Optimization

| Factor | Low (-1) | Medium (0) | High (+1) |

|---|---|---|---|

| Temperature (°C) | 60 | 75 | 90 |

| Catalyst Loading (%) | 2 | 5 | 8 |

| H2O:Substrate (v/v) | 3:1 | 5:1 | 7:1 |

Properties

IUPAC Name |

N-(4-phenylcyclohexylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLAHVRPWDIEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)CCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4500-20-3 | |

| Record name | 4-Phenylcyclohexanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4500-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.